1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde
Description
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a strained three-membered carbocyclic ring fused with a 2-hydroxyphenyl substituent and an aldehyde functional group. Cyclopropane derivatives are pivotal in organic synthesis due to their unique reactivity and structural rigidity, which enable applications in catalysis, medicinal chemistry, and materials science . The aldehyde group in this compound enhances its utility as a precursor for synthesizing heterocycles, Schiff bases, and other functionalized molecules. The ortho-hydroxyphenyl group introduces hydrogen-bonding capabilities and electronic effects, influencing solubility and reactivity.
Properties
CAS No. |
61077-33-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6H2 |
InChI Key |
HPWMSVRLFVILQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Corey–Chaykovsky Cyclopropanation of 2-Hydroxychalcones
A prominent and efficient method for synthesizing 1-acyl-2-(2-hydroxyaryl)cyclopropanes, including this compound, involves the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones. This method exploits the reaction of a sulfur ylide with an α,β-unsaturated ketone (chalcone) bearing an ortho-hydroxy substituent on the aryl ring.
Reaction Conditions : The sulfur ylide is typically generated from trimethylsulfoxonium iodide and a strong base such as sodium hydride in a polar aprotic solvent mixture (e.g., DMSO/THF). The reaction is conducted at low temperatures (around -10 °C) to control the reactivity and improve yields.
Procedure : The base is added to the solution of trimethylsulfoxonium iodide to form the ylide, followed by the slow addition of the 2-hydroxychalcone. The mixture is stirred for several hours at low temperature, then quenched with ammonium chloride to isolate the cyclopropane product.
Yield and Selectivity : Under optimized conditions (low temperature, controlled addition, and quenching), yields of up to 70% have been reported. The ortho-hydroxy group can activate ring opening and side reactions, so temperature control is critical to suppress side products.
Advantages : This method is versatile, allowing the preparation of a wide range of hydroxy-substituted cyclopropanes, which are valuable intermediates for bioactive compound synthesis.
Limitations : The presence of the ortho-hydroxy group can complicate the reaction due to its nucleophilicity and potential to participate in side reactions, necessitating careful reaction optimization.
Protection Strategies
Due to the reactivity of the phenolic hydroxyl group, protection strategies are sometimes employed to prevent side reactions during cyclopropanation. However, the Corey–Chaykovsky method described above allows direct use of unprotected 2-hydroxychalcones, simplifying the procedure.
Detailed Reaction Parameters and Optimization
| Parameter | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|
| Base | Sodium hydride (3 equivalents) | Necessary for ylide formation; insufficient base lowers yield |
| Solvent | DMSO/THF mixture | Polar aprotic solvents stabilize ylide intermediate |
| Temperature | -10 °C during ylide formation and addition | Critical to suppress side reactions and ring opening |
| Order of Addition | Base to ylide precursor, then chalcone | Ensures efficient ylide generation and reaction control |
| Reaction Time | 3 hours stirring at -10 °C | Sufficient for complete cyclopropanation |
| Quenching Agent | Ammonium chloride | Neutralizes base and stabilizes product |
This table summarizes the key parameters for the Corey–Chaykovsky cyclopropanation to obtain this compound analogs with good yield and purity.
Analytical and Purification Notes
The reaction mixture typically requires careful quenching to avoid decomposition.
Purification is often achieved by standard chromatographic techniques, with yields around 70%.
Characterization includes NMR spectroscopy, confirming the cyclopropane ring and aldehyde functionalities, and chiral chromatography if enantiomeric purity is relevant.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Corey–Chaykovsky Cyclopropanation | 2-Hydroxychalcone, trimethylsulfoxonium iodide | Sodium hydride, DMSO/THF, -10 °C, 3 h | ~70 | Direct method, no protection needed, sensitive to temperature |
| Nitrogen Ylide Cyclopropanation | Vinylpyrimidine derivatives | tert-Butyl bromoacetate, DABCO, Pd catalyst | ~58 (related compound) | Applied to pyrimidinyl cyclopropanes, not directly to hydroxyphenyl aldehyde |
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2-Hydroxyphenyl)cyclopropane-1-methanol
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
(a) 1-(4-Chlorophenyl)cyclopropane-1-carbaldehyde
(b) 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde
(c) 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde
- Structure : A chlorothiophene moiety is appended to the cyclopropane ring.
- Heterocyclic Influence : The thiophene ring introduces π-conjugation and halogen-based reactivity, making it suitable for cross-coupling reactions .
Structural Analogues with Varying Ring Systems
(a) 1-(1-Hydroxypropan-2-yl)cycloheptane-1-carbaldehyde
(b) 2,2-Diphenylcyclopropane-1-carbaldehyde
- Structure : Two phenyl groups are attached to the cyclopropane ring.
- Steric Effects : Increased bulkiness limits molecular flexibility and may hinder nucleophilic attacks at the aldehyde site .
Functional Group Variations
(a) 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide
- Structure: A carboxamide replaces the aldehyde, with a hydroxyiminoethyl side chain.
- Reactivity: The carboxamide group enables peptide coupling, while the hydroxyimino moiety facilitates chelation .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |
|---|---|---|---|---|
| This compound | C10H10O2 | 162.19 | Ortho-hydroxyphenyl | Hydrogen-bonding, high polarity |
| 1-(4-Chlorophenyl)cyclopropane-1-carbaldehyde | C10H9ClO | 180.63 | Para-chlorophenyl | Enhanced stability, lipophilic |
| 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde | C5H8OS | 116.18 | Methylsulfanyl | Radical stabilization potential |
| 2,2-Diphenylcyclopropane-1-carbaldehyde | C16H14O | 222.28 | Two phenyl groups | Steric hindrance, π-π stacking |
Biological Activity
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of ten carbon atoms, ten hydrogen atoms, and one oxygen atom. The compound consists of a cyclopropane ring bonded to an aldehyde group and a hydroxyl-substituted phenyl group. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, which is critical for its interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with proteins and enzymes. Its ability to form covalent bonds with nucleophilic sites on proteins may inhibit their activity, suggesting potential therapeutic applications in treating diseases where such interactions are beneficial.
Interaction with Biological Targets
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, potentially altering metabolic pathways.
- Receptor Interactions : Its structure allows for binding to specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in different therapeutic areas.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines, including HepG2 and HCT116. |
| Antimicrobial Properties | Potential effectiveness against certain bacterial strains. |
| Anti-inflammatory Effects | May modulate inflammatory responses through enzymatic inhibition. |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including MDA-MB-231 and HCT116, showcasing dose-dependent cytotoxicity. For instance, one study reported an IC50 value indicating effective inhibition at low concentrations .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death .
- Comparative Analysis : Compared to structurally similar compounds, this compound showed enhanced reactivity due to the combination of hydroxyl and aldehyde groups, which may contribute to its biological efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via [2+1] cyclopropanation reactions, where aldehydes react with diazo compounds or vinyl ethers under transition metal catalysis (e.g., Rh(II) or Cu(I)). For example, coupling 2-hydroxyphenyl-substituted alkenes with aldehydes in dichloromethane at 0–25°C yields cyclopropane derivatives. Optimization of catalysts (e.g., Rh₂(OAc)₄) and solvents (e.g., DCM vs. THF) is critical for minimizing side reactions like dimerization. Purification via column chromatography (silica gel, hexane/EtOAc) typically achieves yields of 40–60% .
Q. How can NMR spectroscopy be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm. The cyclopropane ring protons (H-C-C=O) show characteristic splitting (e.g., doublet of doublets) due to ring strain and coupling with adjacent protons.
- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while cyclopropane carbons appear at δ 25–35 ppm. The hydroxyl group on the phenyl ring (δ 5–6 ppm in ¹H NMR) may exhibit exchange broadening unless deuterated solvents are used .
Advanced Research Questions
Q. What electronic effects dominate the reactivity of the aldehyde group in this compound, and how do they compare to fluorinated analogs?
- Methodological Answer : The 2-hydroxyphenyl group exerts an electron-donating effect via resonance, increasing electron density at the aldehyde carbonyl (reducing electrophilicity). This contrasts with fluorinated analogs (e.g., 2-(2-fluorophenyl) derivatives), where fluorine’s electron-withdrawing effect enhances electrophilicity. Reactivity can be quantified using Hammett σ values or computational methods (DFT calculations for charge distribution). Kinetic studies under nucleophilic addition (e.g., Grignard reactions) reveal slower rates compared to fluorinated analogs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Dose-Response Curves : Perform triplicate experiments across 3–4 log units (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.
- Mechanistic Studies : Use CRISPR knockouts or isotopic labeling to confirm target engagement .
Q. What advanced techniques are suitable for studying the stereoelectronic effects of the cyclopropane ring?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles and torsional strain (cyclopropane C-C-C angles ~60°). Substituent effects on ring distortion can be quantified using software like Mercury .
- IR Spectroscopy : Stretching frequencies of the aldehyde group (νC=O ~1700 cm⁻¹) shift based on conjugation with the phenyl ring.
- Computational Modeling : DFT (B3LYP/6-311+G**) calculates frontier molecular orbitals to predict sites of nucleophilic/electrophilic attack .
Q. What strategies are recommended for optimizing this compound’s stability in aqueous solutions?
- Methodological Answer :
- pH Control : Aldehydes undergo hydration in water. Buffering at pH 4–6 (acetate or phosphate buffers) minimizes this.
- Derivatization : Convert the aldehyde to a stable oxime or hydrazone derivative for storage.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
